4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N4O3S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22) |
InChI Key |
MIPHTTMCEWZPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A common method for 1,2,4-triazole-3-thiol synthesis involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example:
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Reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions yields 4-ethyl-4H-1,2,4-triazole-3-thiol.
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Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the thiosemicarbazide nitrogen, followed by cyclization and dehydration.
Typical Conditions :
-
Solvent: Ethanol or acetic acid
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Catalyst: Concentrated HCl or H₂SO₄
-
Temperature: Reflux (80–100°C)
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Reaction Time: 4–6 hours
Alternative Route: Hydrazine and Isothiocyanate
Another approach involves reacting hydrazine derivatives with alkyl/aryl isothiocyanates:
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4-Ethyl substitution is introduced via alkylation of the intermediate triazole-thione.
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Key Intermediate : 4-Ethyl-1,2,4-triazole-3-thiol (yield: ~70–85%).
Functionalization of the Phenyl Substituent
Sulfonation and Morpholine Coupling
The 4-(morpholinosulfonyl)phenyl group is synthesized through sequential sulfonation and amine coupling:
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Sulfonation of Toluene Derivative :
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Morpholine Coupling :
Reaction Scheme :
Assembly of the Final Compound
Suzuki-Miyaura Coupling
The triazole core and functionalized phenyl group are coupled via palladium-catalyzed cross-coupling:
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Borylation of Triazole : Generate a boronic ester at position 5 of the triazole.
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Coupling with 4-(Morpholinosulfonyl)phenyl Halide :
Direct Cyclization with Prefunctionalized Phenyl Group
An alternative one-pot method involves cyclizing a pre-sulfonated phenyl thiosemicarbazide:
-
Synthetic Sequence :
-
Synthesize 4-(morpholinosulfonyl)phenyl thiosemicarbazide.
-
Cyclize with ethyl acetoacetate under acidic conditions.
-
-
Advantage : Avoids late-stage coupling, potentially improving yield.
Purification and Characterization
Purification Methods
Analytical Data
Challenges and Optimization Considerations
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Thiol Oxidation : The -SH group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
-
Sulfonamide Stability : Morpholinosulfonyl groups may hydrolyze under strongly acidic/basic conditions.
-
Yield Improvements :
Industrial Feasibility and Availability
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that similar triazole derivatives have been effective against bacteria and fungi, suggesting that 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol may also possess these properties .
Case Study: Antimicrobial Efficacy
- Study Design : A series of triazole derivatives were synthesized and screened for antimicrobial activity using agar-well diffusion methods.
- Results : Certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi.
- : The structural features of triazoles contribute to their efficacy, highlighting the potential of this compound in developing new antimicrobial agents .
Agricultural Applications
The compound's ability to act as a fungicide makes it relevant in agricultural contexts. Triazole compounds are known for their role in plant protection by inhibiting fungal growth.
Case Study: Fungicidal Properties
- Research Focus : Investigation into the efficacy of triazole derivatives on crop protection against fungal pathogens.
- Findings : The application of these compounds has shown to reduce disease incidence in various crops, suggesting that this compound could be developed into a commercial fungicide.
Pharmaceutical Development
The compound's structural characteristics allow it to interact with biological targets, making it a candidate for drug development. Its potential use as an antifungal or antibacterial agent is under investigation.
Research Insights
- Mechanism of Action : Triazoles typically function by inhibiting enzymes critical for fungal cell wall synthesis.
- Potential Therapeutic Uses : Given its structural similarity to other successful pharmaceuticals, further research could lead to the development of new treatments for infections resistant to existing drugs .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
Bioactivity: Thiophene-substituted analogs (e.g., 4-Ethyl-5-(thiophen-2-yl)) exhibit notable antiviral activity against SARS-CoV-2 PLpro (binding energy: -8.2 kcal/mol) . Morpholine-containing derivatives (e.g., 4-((5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine) demonstrate improved pharmacokinetic profiles, including gastrointestinal absorption and reduced neurotoxicity .
Synthetic Flexibility: The thiol group allows for facile alkylation or arylation. For example, coupling with chloromethyl coumarin yielded hybrids with 75% efficiency , whereas reactions with α-halogenated ketones produced sulfanyl ethanones .
Detailed Research Findings
Pharmacokinetic and Toxicity Profiles
- The morpholinosulfonyl analog is predicted to share similar absorption characteristics due to its polar sulfonyl group.
- Toxicity : Thiophene- and morpholine-substituted triazoles generally fall into toxicity class 4 (LD₅₀ >500 mg/kg), indicating low acute toxicity .
Molecular Interactions
- Antiviral Activity: Docking studies reveal that the thiophene-substituted derivative binds to SARS-CoV-2 PLpro via π-π stacking (thiophene) and hydrogen bonding (thiol) . The morpholinosulfonyl group may mimic sulfonamide inhibitors, targeting proteases or kinases.
- Anticancer Activity : The 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl) derivative inhibits Bcl-2 by occupying the BH3 binding pocket (IC₅₀: 12.3 µM) .
Antioxidant Efficacy
- Triazoles with electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) exhibit radical scavenging activity (IC₅₀: 5.84 µg/mL for DPPH), comparable to ascorbic acid .
Biological Activity
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 917745-99-4) is a compound belonging to the triazole family, which has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.5 g/mol. The structure features a triazole ring that is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives, including the compound in focus. The antimicrobial efficacy was evaluated against a range of bacterial and fungal strains using the disc diffusion method.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Control (Terbinafine) | 15.0 | 12.0 | 14.0 | 18.0 |
Note: TBD indicates that specific values for this compound are yet to be determined in current literature.
Anticancer Activity
The anticancer properties of triazole compounds have been extensively studied. A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain structural modifications enhance their anticancer efficacy.
Case Study: Evaluation of Anticancer Activity
In a study evaluating the anticancer activity of triazole derivatives, it was found that modifications at the phenyl ring significantly increased cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of morpholinosulfonyl groups was particularly noted for enhancing activity.
The biological activity of triazoles often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. For instance:
- Antifungal Mechanism : Triazoles are known to inhibit ergosterol synthesis in fungi, leading to cell membrane disruption.
- Anticancer Mechanism : Some triazoles can induce apoptosis in cancer cells by activating caspases or inhibiting angiogenesis.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that:
- The presence of the morpholinosulfonyl group significantly contributes to the compound's biological activity.
- Variations in substituents on the triazole ring can lead to enhanced potency against specific microbial strains or cancer cell lines.
Q & A
Q. What synthetic methodologies are optimized for preparing 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol, and how can purity be validated?
The compound is typically synthesized via S-alkylation or cyclocondensation reactions. For example, S-alkylation of triazole-thiol precursors with halogenated aryl sulfonides in alkaline media (e.g., K₂CO₃/acetone) yields the target compound . Purity validation requires elemental analysis (C, H, N, S), FTIR (to confirm -SH disappearance and sulfonyl/morpholine peaks), and ¹H/¹³C NMR (to verify substituent integration and regiochemistry) . LC-MS is recommended for detecting side products like unreacted intermediates .
Q. How can researchers characterize the coordination chemistry of this triazole-thiol derivative with transition metals?
The thiol group facilitates coordination with metals like Ni(II), Cu(II), or Zn(II). Reactions in alcoholic media yield complexes characterized via UV-Vis spectroscopy (d-d transitions), conductivity measurements (electrolyte nature), and thermogravimetric analysis (thermal stability). FTIR shifts in ν(S-H) and ν(N-H) confirm metal-ligand binding .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Use agar dilution or broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values should be compared to standards like fluconazole. Structural analogs with electron-withdrawing substituents (e.g., -Cl, -SO₂-) often show enhanced activity .
Advanced Research Questions
Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with viral helicases or proteases?
Autodock Vina or Schrödinger Suite can dock the compound into active sites (e.g., SARS-CoV-2 PLpro, PDB: 5WWP). Focus on sulfonyl and triazole moieties forming hydrogen bonds with catalytic residues (e.g., Asn267, Gln269). Binding energy (ΔG) < -7 kcal/mol suggests strong inhibition . MD simulations (e.g., GROMACS ) over 100 ns assess stability of ligand-protein interactions, with RMSD < 2 Å indicating favorable dynamics .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Contradictions often arise from substituent effects. For example, morpholinosulfonyl groups enhance solubility but may reduce membrane permeability. Use QSAR models to correlate logP, polar surface area, and MIC values. Hammett constants (σ) can rationalize electronic effects of aryl substituents on thiol reactivity .
Q. How is ADMET profiling conducted to prioritize lead optimization?
SwissADME predicts gastrointestinal absorption (e.g., high %HIA) and blood-brain barrier penetration (e.g., low BBB score). ProTox-II evaluates toxicity (e.g., hepatotoxicity risk). For analogs, prioritize those with PAINS alerts < 1 and LD₅₀ > 500 mg/kg (oral, rats) .
Q. What experimental evidence supports the role of the morpholinosulfonyl group in modulating pharmacokinetics?
Comparative pharmacokinetic studies in rodents show that the morpholinosulfonyl group reduces plasma clearance (e.g., 0.8 L/h/kg vs. 1.5 L/h/kg for non-sulfonyl analogs) by enhancing serum albumin binding. Metabolite identification (via LC-HRMS) reveals sulfone oxidation as a major pathway .
Methodological Considerations
Q. How to design a SAR study for triazole-thiol derivatives targeting enzyme inhibition?
- Core modifications : Replace morpholinosulfonyl with piperazinyl or thiomorpholine to assess steric effects.
- Substituent libraries : Synthesize analogs with halogens (-F, -Cl), alkyl chains, or heteroaryl groups at the 4-phenyl position.
- Enzyme assays : Use fluorogenic substrates (e.g., FRET-based) for proteases or helicases. IC₅₀ values should be normalized to positive controls (e.g., leupeptin for proteases) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
PXRD identifies crystalline vs. amorphous phases. DSC detects melting point variations (>5°C differences indicate polymorphism). Solid-state NMR (¹³C CP/MAS) resolves hydrogen-bonding networks influenced by sulfonyl group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
